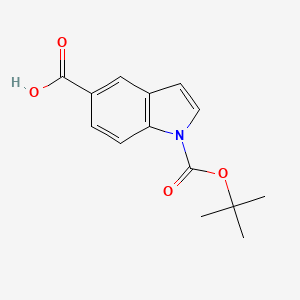

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

Descripción

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid (CAS 188751-54-4, C₁₄H₁₅NO₄, MW 261.27 g/mol) is a Boc-protected indole derivative widely used in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions . This compound is typically stored at 2–8°C to maintain integrity . Its structure combines the aromatic indole scaffold with a carboxylic acid at the 5-position, making it a versatile intermediate for drug discovery, particularly in protease inhibition and heterocyclic derivatization .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPWRLQOVJQGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626732 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188751-54-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Protection of Indole with Di-tert-butyl Dicarbonate

This method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group onto the indole scaffold.

- Reagents: Di-tert-butyl dicarbonate, indole derivative, base (e.g., DMAP or sodium hydroxide)

- Solvent: Acetonitrile or tetrahydrofuran (THF)

- Temperature: Room temperature or cooled to −78 °C

- Yield: Typically high, around 82% depending on the specific indole used

- Dissolve the indole derivative in THF under nitrogen atmosphere.

- Cool the solution to −78 °C and add n-butyllithium to deprotonate the indole.

- Slowly add di-tert-butyl dicarbonate to the mixture.

- Allow the reaction to warm up to room temperature and stir for several hours.

- Quench with saturated ammonium chloride solution, extract with diethyl ether, wash, dry, and purify via flash chromatography.

Applications in Drug Development

The synthesis of Boc-protected indoles has been linked to enhanced solubility and bioavailability of pharmaceutical agents. Their application extends into areas such as:

- Peptide synthesis

- Development of enzyme inhibitors

- Creation of complex biological probes

The preparation methods for 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid highlight a balance between efficiency and yield while providing critical intermediates for further chemical transformations in drug discovery and development. The choice of method may depend on the availability of starting materials and desired reaction conditions.

Análisis De Reacciones Químicas

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol. This reaction yields the free amine, which can then undergo further functionalization.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as an aldehyde or ketone, using appropriate reagents.

Aplicaciones Científicas De Investigación

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cancer.

Material Science: Indole derivatives, including this compound, are used in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic procedures. The removal of the Boc group under acidic conditions involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation to yield the free amine .

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key analogues of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid, highlighting substituent effects on physicochemical and functional properties:

Actividad Biológica

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid (Boc-indole) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is synthesized by reacting 1H-indole-5-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine or DMAP. This process introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the indole ring, facilitating further chemical modifications and enhancing its stability in biological systems.

The biochemical properties of Boc-indole are significant in understanding its biological activity. It interacts with various enzymes and proteins, influencing their activity. Notably, Boc-indole has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter metabolic flux and affect cellular processes.

| Property | Description |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 247.26 g/mol |

| Solubility | Soluble in organic solvents like dichloromethane |

| Stability | Stable under physiological conditions |

Cellular Effects

Boc-indole exhibits various cellular effects that are crucial for its potential therapeutic applications. It has been observed to modulate gene expression related to oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production .

Table 2: Cellular Effects of Boc-Indole

| Effect | Description |

|---|---|

| Gene Expression | Modulates genes involved in oxidative stress |

| Apoptosis | Induces apoptosis in specific cell types |

| Metabolic Enzyme Inhibition | Alters energy production and metabolic pathways |

At the molecular level, Boc-indole exerts its effects through various mechanisms. It can bind to specific biomolecules such as enzymes and receptors, altering their activity. The highly reactive Boc group allows for covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .

Case Studies and Research Findings

Recent studies have explored the biological activity of Boc-indole in various contexts:

- Cystic Fibrosis Modulation : A study identified compounds related to indoles that acted as potentiators for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels. These findings suggest that Boc-indole derivatives could play a role in ameliorating CFTR gating defects .

- Anticancer Activity : Research on indole derivatives has shown promising cytotoxic effects against several human cancer cell lines. For instance, Boc-indole analogs were tested against HeLa cells, demonstrating significant inhibitory effects on cell proliferation .

Table 3: Summary of Case Studies Involving Boc-Indole

| Study Focus | Findings |

|---|---|

| Cystic Fibrosis | Potentiation of CFTR activity |

| Anticancer Activity | Significant cytotoxicity against HeLa cells |

Q & A

Q. What are the recommended storage conditions for 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid to ensure long-term stability?

The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to minimize hydrolysis of the Boc group or decarboxylation. Stability studies indicate that exposure to moisture or elevated temperatures accelerates degradation, as the carboxylic acid group may react with residual solvents or atmospheric humidity. Analytical monitoring via HPLC or NMR is advised after prolonged storage to confirm integrity .

Q. What synthetic routes are commonly used to introduce the Boc group onto 1H-indole-5-carboxylic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. For example, the indole nitrogen is deprotonated with NaH in THF, followed by Boc anhydride addition at 0–25°C. The reaction progress is monitored by TLC (Rf shift), and the product is purified via silica gel chromatography (eluent: hexane/EtOAc) to achieve >95% purity. This method avoids side reactions at the carboxylic acid moiety .

Q. What safety precautions are critical when handling this compound?

While specific hazard data for this compound is limited, related indole carboxylic acid derivatives require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and safety goggles. Waste should be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal. Consult safety protocols for structurally similar compounds, such as 1H-indole-5-carbonyl chloride, which emphasize avoiding aqueous reactions without proper containment .

Advanced Research Questions

Q. How does the Boc group influence the indole ring’s reactivity in cross-coupling reactions?

The Boc group sterically shields the indole N–H position, preventing undesired coordination in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, the electron-withdrawing nature of the Boc group slightly reduces the electron density of the indole ring, which can be quantified via DFT calculations. For instance, in Pd-catalyzed couplings, optimal yields require ligand tuning (e.g., SPhos) to accommodate steric hindrance. Post-coupling Boc deprotection (e.g., TFA/CH2Cl2) restores reactivity for further functionalization .

Q. What strategies improve the yield of LiOH-mediated hydrolysis of methyl ester precursors to this compound?

Hydrolysis of methyl 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylate to the carboxylic acid is optimized using a 3:1 THF/H2O solvent system at 60°C for 24 hours. Adding LiOH in portions prevents excessive pH spikes, which can cleave the Boc group. Post-reaction, acidification with 1N HCl (pH ~2) precipitates the product, which is extracted with EtOAc. Yield improvements (up to 85%) are achieved by replacing LiOH with KOtBu in DMSO/H2O, reducing reaction time to 6 hours .

Q. How can computational modeling guide the design of cPLA2α inhibitors based on this scaffold?

Molecular docking (e.g., AutoDock Vina) of this compound derivatives into the cPLA2α active site (PDB: 1CJY) identifies key interactions: the carboxylic acid forms hydrogen bonds with Arg200, while the Boc group occupies a hydrophobic pocket near Leu331. QSAR studies reveal that substituting the indole C3 position with electron-deficient groups (e.g., oxadiazoles) enhances binding affinity (IC50 <10 nM). Radiolabeled analogs (e.g., [11C]-derivatives) are synthesized via Pd-mediated carboxylation for in vivo PET imaging of neuroinflammation .

Q. What analytical methods resolve contradictions in reported melting points for Boc-protected indole derivatives?

Discrepancies in melting points (e.g., 171–173°C vs. 221–223°C for related compounds) arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography confirm crystalline forms. For this compound, recrystallization from EtOAc/hexane yields a single polymorph (mp 199–201°C). Purity is validated via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and HRMS (observed [M+H]+ 261.27 vs. calculated 261.27) .

Methodological Notes

- Data Contradictions : reports a 70% yield for LiOH-mediated hydrolysis, while alternative methods (e.g., KOtBu/DMSO) may improve efficiency.

- Advanced Tools : DFT calculations (Gaussian 16) and molecular dynamics (AMBER) are recommended for mechanistic studies.

- Safety Compliance : Adhere to OSHA HCS guidelines for laboratory handling, referencing safety sheets for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.